molecular formula C29H22ClN5O2S B11638208 (5Z)-2-(4-chlorophenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-chlorophenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11638208
M. Wt: 540.0 g/mol
InChI Key: YYCGIUJKUDGLHX-XYGWBWBKSA-N
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Description

(5Z)-2-(4-CHLOROPHENYL)-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound with a unique structure that includes a triazolo ring, a thiazole ring, and various substituents

Preparation Methods

The synthesis of (5Z)-2-(4-CHLOROPHENYL)-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolo and thiazole rings through cyclization reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, solvent, and reaction time .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

(5Z)-2-(4-CHLOROPHENYL)-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar compounds to (5Z)-2-(4-CHLOROPHENYL)-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE include other triazolo and thiazole derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. Examples include dichloroaniline derivatives and other triazolo-thiazole compounds .

Properties

Molecular Formula

C29H22ClN5O2S

Molecular Weight

540.0 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H22ClN5O2S/c1-18(2)37-24-14-10-19(11-15-24)26-21(17-34(32-26)23-6-4-3-5-7-23)16-25-28(36)35-29(38-25)31-27(33-35)20-8-12-22(30)13-9-20/h3-18H,1-2H3/b25-16-

InChI Key

YYCGIUJKUDGLHX-XYGWBWBKSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6

Origin of Product

United States

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